molecular formula C8H13N5 B1393628 N-Cyclopentyl-1,3,5-triazine-2,4-diamine CAS No. 98427-85-1

N-Cyclopentyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1393628
CAS No.: 98427-85-1
M. Wt: 179.22 g/mol
InChI Key: VARWNIIOSSJLIW-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyclopentylamine with cyanuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The process involves the substitution of chlorine atoms in cyanuric chloride with the amine group from cyclopentylamine, resulting in the formation of the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .

Scientific Research Applications

N-Cyclopentyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating infections and inflammatory diseases.

    Industry: It is used in the production of advanced materials, including polymers and resins .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound targets bacterial DNA gyrase, inhibiting DNA replication and transcription. This leads to the disruption of bacterial cell growth and proliferation .

Comparison with Similar Compounds

    1,3,5-Triazine-2,4-diamine: A simpler analog without the cyclopentyl group.

    4,6-Dichloro-1,3,5-triazine-2-ylamine: Contains chlorine substituents, offering different reactivity.

    Phenylthiazolyl-1,3,5-triazine derivatives: Known for their antibacterial properties

Uniqueness: N-Cyclopentyl-1,3,5-triazine-2,4-diamine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions and enhances its potential in various applications compared to its simpler analogs .

Properties

IUPAC Name

2-N-cyclopentyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-7-10-5-11-8(13-7)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARWNIIOSSJLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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